molecular formula C35H26N4O5 B11698573 (5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11698573
M. Wt: 582.6 g/mol
InChI Key: NXRMEDYZEZDQSH-COEJQBHMSA-N
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Description

The compound (5Z)-1-(3,5-DIMETHYLPHENYL)-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with a unique structure that includes a diazinane ring, a pyrrole moiety, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(3,5-DIMETHYLPHENYL)-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The initial step often includes the formation of the diazinane ring through a cyclization reaction. Subsequent steps involve the introduction of the pyrrole moiety and the various phenyl substituents through a series of substitution and coupling reactions. The reaction conditions usually require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are employed depending on the type of substitution reaction.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups such as hydroxyl, amino, or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo various chemical modifications makes it a versatile tool for biochemical assays.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features allow it to interact with specific biological targets, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of advanced materials such as polymers and nanomaterials. Its unique properties can enhance the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of (5Z)-1-(3,5-DIMETHYLPHENYL)-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, its ability to undergo chemical modifications allows it to interact with different molecular targets, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-1-(3,5-DIMETHYLPHENYL)-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE lies in its complex structure, which includes multiple functional groups and aromatic rings. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C35H26N4O5

Molecular Weight

582.6 g/mol

IUPAC Name

(5Z)-1-(3,5-dimethylphenyl)-5-[[1-(4-nitrophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C35H26N4O5/c1-22-17-23(2)19-29(18-22)38-34(41)30(33(40)36-35(38)42)20-26-21-31(24-9-5-3-6-10-24)37(32(26)25-11-7-4-8-12-25)27-13-15-28(16-14-27)39(43)44/h3-21H,1-2H3,(H,36,40,42)/b30-20-

InChI Key

NXRMEDYZEZDQSH-COEJQBHMSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C\C3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6)/C(=O)NC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6)C(=O)NC2=O)C

Origin of Product

United States

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